molecular formula C12H11N3O4 B3038783 6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 900463-65-2

6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B3038783
CAS No.: 900463-65-2
M. Wt: 261.23 g/mol
InChI Key: LFYCBSWYPMZDKU-UHFFFAOYSA-N
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Description

6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis Routes

    The compound has been used as a precursor in synthesizing various analogs. For instance, 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, an analog of this compound, was synthesized through different routes for potential HIV-1 reverse transcriptase inhibition applications (Petersen, Pedersen, & Nielsen, 2001).

  • Hydrogen-Bonded Frameworks

    It's utilized in molecular structures exhibiting polarized electronic structures, forming three-dimensional frameworks and sheets through hydrogen bonds. This highlights its role in structural chemistry (Low et al., 2007).

Catalytic Applications

  • Catalyst in Synthesis: This compound has been used as a catalyst in synthesizing other complex molecules. For example, its derivative was used in the synthesis of 1-(α-Aminoalkyl)-2-naphthols, demonstrating its versatility in organic synthesis (Goudarziafshar et al., 2021).

Applications in Pharmaceutical Research

  • Synthesis of Pharmacologically Active Compounds

    It's a key component in the synthesis of various pharmacologically active indoles and other heterocyclic compounds, underlying its significance in drug development (Hishmat et al., 1999).

  • Antidiabetic Screening

    Derivatives of this compound have been synthesized and evaluated for antidiabetic activity, indicating its potential in therapeutic applications (Lalpara et al., 2021).

  • Antidepressant Profiles

    Phenyl-substituted derivatives of this compound showed potent antidepressant activity in animal models, highlighting its relevance in CNS research (Weinhardt, Wallach, & Marx, 1985).

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-8-4-2-7(3-5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYCBSWYPMZDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129833
Record name 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900463-65-2
Record name 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900463-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

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